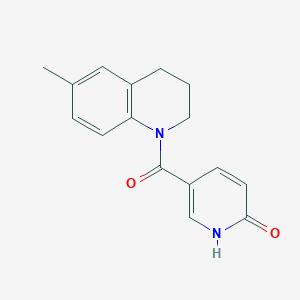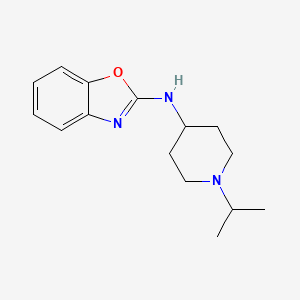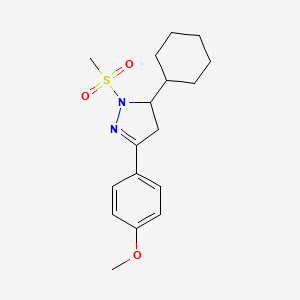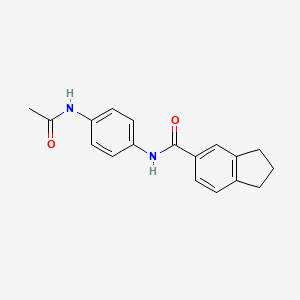![molecular formula C13H11N5O2 B7467911 N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, also known as PDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which plays a crucial role in regulating intracellular signaling pathways.
Mécanisme D'action
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine selectively inhibits PDE10A, which is highly expressed in the striatum, a brain region that is involved in motor control, reward, and cognition. PDE10A hydrolyzes cAMP and cGMP, which are important second messengers in intracellular signaling pathways. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, leading to the activation of downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in animal models of neurological and psychiatric disorders. PDE10A inhibition by this compound leads to increased levels of cAMP and cGMP, which activate downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal survival. This, in turn, leads to improvements in motor function, cognitive function, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its selectivity for PDE10A. This allows for more precise modulation of intracellular signaling pathways that are involved in neurological and psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the use of N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine in scientific research. One area of interest is the development of more potent and selective PDE10A inhibitors that can be used in clinical trials for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of PDE10A in other brain regions and its potential therapeutic applications in other diseases such as cancer and inflammation. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves a multistep process that includes the reaction of 4-amino-1-methylpyrazole-3-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid, followed by a coupling reaction with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. PDE10A inhibition has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in intracellular signaling pathways. This, in turn, leads to the activation of downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal survival.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-18-13-8(5-16-18)12(14-6-15-13)17-9-3-2-4-10-11(9)20-7-19-10/h2-6H,7H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAWDOFXKUSCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)



![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467902.png)
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)




